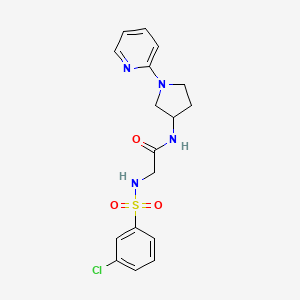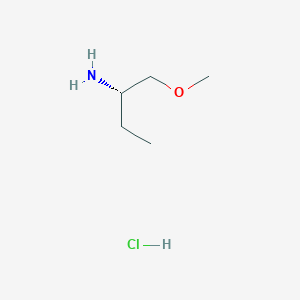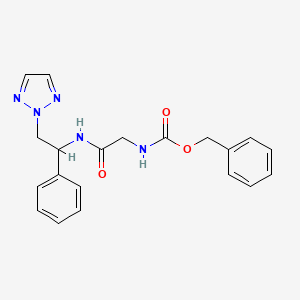
2-(3-chlorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-chlorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including a sulfonamide, a pyrrolidine ring, and a pyridine ring . These functional groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . This ring is non-planar, which allows for increased three-dimensional coverage in the molecule . The molecule also contains a pyridine ring, which is a type of aromatic heterocycle .Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K) Inhibition
Research by Stec et al. (2011) delved into the structure-activity relationships of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. They explored various heterocyclic analogs, including compounds similar to 2-(3-chlorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, for improved metabolic stability and cancer treatment efficacy (Stec et al., 2011).
Microbial Studies
Patel and Agravat (2007) conducted microbial studies on new pyridine derivatives, including structures related to the compound of interest. These studies are crucial for understanding the antimicrobial properties of these compounds and their potential application in treating bacterial and fungal infections (Patel & Agravat, 2007).
Antimalarial and COVID-19 Drug Research
Fahim and Ismael (2021) investigated the reactivity of sulfonamide derivatives, including compounds structurally similar to our compound of interest, for antimalarial activity. They also explored these compounds' potential as COVID-19 drugs using computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Anticancer Research
Wang et al. (2015) modified a compound related to 2-(3-chlorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide to investigate its potential as a PI3K inhibitor with anticancer properties. They synthesized derivatives to evaluate antiproliferative activities against various cancer cell lines, highlighting the compound's role in cancer research (Wang et al., 2015).
Antibacterial and Anti-Enzymatic Potential
Nafeesa et al. (2017) synthesized and evaluated derivatives of ethyl nipecotate, which included compounds structurally similar to our compound of interest. These derivatives were tested for their antibacterial and anti-enzymatic potential, indicating the relevance of such compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Antimicrobial Activity
Fahim and Ismael (2019) explored the synthesis and antimicrobial activity of novel sulphonamide derivatives. This study contributes to understanding the broad spectrum of antimicrobial properties of sulfonamide-based compounds (Fahim & Ismael, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-13-4-3-5-15(10-13)26(24,25)20-11-17(23)21-14-7-9-22(12-14)16-6-1-2-8-19-16/h1-6,8,10,14,20H,7,9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAJTZWKWQNQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2649738.png)

![diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2649740.png)
![2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649741.png)

![2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2649747.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone](/img/structure/B2649748.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2649749.png)
![Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate](/img/structure/B2649752.png)


![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanamide](/img/structure/B2649757.png)
![(3r,5r,7r)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2649758.png)
![2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2649759.png)